molecular formula C12H13Cl2NO B2929192 1-[(2,3-Dichlorophenyl)carbonyl]piperidine CAS No. 916031-18-0

1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Cat. No.: B2929192
CAS No.: 916031-18-0
M. Wt: 258.14
InChI Key: UJGRQQZTZHREML-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most important structural motifs in the design of drugs and plays a pivotal role in the pharmaceutical industry. nih.govwikipedia.org Its derivatives are found in over twenty classes of pharmaceuticals, as well as in numerous alkaloids. nih.gov This prevalence is due to the piperidine scaffold's ability to impart favorable properties to a molecule.

The introduction of a piperidine scaffold can:

Modulate Physicochemical Properties : The saturated, non-aromatic nature of the piperidine ring allows it to exist in a stable chair conformation, similar to cyclohexane. wikipedia.org This three-dimensional structure is crucial for precise interactions with biological targets.

Enhance Biological Activity and Selectivity : The piperidine moiety is a common feature in compounds designed to interact with the central nervous system and other biological systems. scielo.br Its structural flexibility and ability to be substituted at various positions allow for the fine-tuning of a molecule's binding affinity and selectivity for specific receptors or enzymes. mdpi.com

The versatility of the piperidine ring also makes it a valuable building block in organic synthesis. chemicalbook.com Chemists have developed numerous methods for its formation, including the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug Name Therapeutic Class
Fexofenadine Antihistamine
Donepezil Alzheimer's Therapy
Methylphenidate ADHD Treatment
Haloperidol Antipsychotic

| Fentanyl | Opioid Analgesic |

Overview of N-Acylated Heterocyclic Compounds

N-acylation is a chemical process that introduces an acyl group (a group derived from a carboxylic acid) onto a nitrogen atom. In the context of heterocyclic compounds like piperidine, this creates an amide functional group. This transformation is significant because it can drastically alter the parent molecule's properties. For instance, the acylation of the piperidine nitrogen converts a basic secondary amine into a neutral amide.

This structural change has several important consequences:

Modified Reactivity and Stability : The resulting amide is generally less nucleophilic and less basic than the parent amine, which can increase the compound's stability and alter its metabolic pathways.

Altered Biological Interactions : The introduction of a carbonyl group provides an additional hydrogen bond acceptor, which can lead to different or stronger interactions with biological targets like proteins and enzymes. researchgate.net Research has shown that replacing a simple substituent with an N-acylated piperidine ring can lead to a significant improvement in binding activity and potency in certain contexts, such as for Farnesoid X receptor (FXR) antagonists. nih.gov

Synthetic Utility : N-acylation is a common strategy in multi-step organic synthesis to protect a nitrogen atom from unwanted reactions before it is deprotected in a later step. scielo.br Reliable methods for preparing acyl N-heterocycles are crucial as they are important synthons in synthetic chemistry. chemicalbook.com

Research Trajectories and Academic Focus on 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

A review of available scientific literature indicates that the specific compound this compound, also known as (2,3-dichlorophenyl)(piperidin-1-yl)methanone, is not the subject of extensive, dedicated academic research. There are no prominent studies detailing its specific biological activities or applications.

However, its structure suggests its relevance in the context of medicinal chemistry research and drug discovery. The synthesis of this compound would typically be achieved through a standard amide coupling reaction, reacting piperidine with 2,3-dichlorobenzoyl chloride.

The structural components of the molecule are common in pharmacologically active agents:

Dichlorophenyl Group : The dichlorophenyl moiety is present in numerous drugs and research compounds. For example, 1-(2,3-dichlorophenyl)piperazine (B491241) is a key intermediate in the synthesis of pharmaceuticals, including certain antipsychotic agents. nih.govresearchgate.net

N-Acyl Piperidine Moiety : As discussed, this scaffold is a well-established component of biologically active molecules. nih.gov

Given this, this compound is likely synthesized as part of a larger chemical library. In drug discovery, vast numbers of structurally related compounds are often created and screened for activity against a specific biological target. It is plausible that this compound exists within such a library, designed to explore the structure-activity relationships (SAR) of N-acylated piperidines. Research on structurally similar compounds, such as derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, has shown biological activity against enzymes like butyrylcholinesterase. nih.gov Similarly, a related compound, this compound-4-carboxylic acid, is noted in chemical databases, suggesting its use as a synthetic building block for more complex molecules. chemicalbook.com

Without dedicated studies, the specific properties and potential of this compound remain uncharacterized in public-domain research. Its primary role is likely that of a chemical intermediate or a screening compound in the broader search for new therapeutic agents.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C12H13Cl2NO
Molecular Weight 258.14 g/mol
IUPAC Name (2,3-dichlorophenyl)(piperidin-1-yl)methanone

| Structure | A 2,3-dichlorobenzoyl group attached to the nitrogen of a piperidine ring. |

Table 3: Compound Names Mentioned in this Article

Compound Name
1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)piperidine
This compound
This compound-4-carboxylic acid
1-(2,3-dichlorophenyl)piperazine
2,3-dichlorobenzoyl chloride
Donepezil
Fentanyl
Fexofenadine
Haloperidol
Methylphenidate
Piperidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGRQQZTZHREML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,3 Dichlorophenyl Carbonyl Piperidine

Conventional Synthetic Routes

Conventional methods offer robust and well-documented pathways to the target compound. The most direct of these is the acylation of piperidine (B6355638), a common and efficient method for forming amide bonds. researchgate.net Alternatively, various strategies exist for the de novo synthesis of the piperidine core, which can be adapted for the preparation of the title compound.

The most straightforward synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine involves the formation of an amide bond. This is typically achieved by reacting piperidine with an activated derivative of 2,3-dichlorobenzoic acid. researchgate.net The fundamental mechanism involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of the 2,3-dichlorobenzoyl group. youtube.com

To facilitate this reaction, the carboxylic acid is usually converted into a more reactive species, such as an acyl chloride. 2,3-Dichlorobenzoyl chloride is a common reactant for this purpose. nih.govchemicalbook.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Typical Reactants and Conditions for Acylation

Reactant 1 Reactant 2 Solvent Conditions
Piperidine 2,3-Dichlorobenzoyl chloride Dichloromethane (DCM) Room temperature, presence of a base (e.g., triethylamine)

The use of coupling agents is an alternative to acyl chlorides for activating the carboxylic acid directly. researchgate.net Modern approaches, such as using triphosgene (B27547) in a microflow reactor, allow for rapid and strong activation of the carboxylic acid, enabling the reaction to proceed quickly and efficiently at ambient temperatures. nih.gov

While direct acylation is common, the piperidine ring itself can be constructed through various synthetic strategies. These methods are fundamental in medicinal chemistry for creating diverse piperidine-containing molecules. researchgate.net

A prevalent method for synthesizing the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. researchgate.net This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst. asianpubs.org Due to the aromaticity of the pyridine ring, this reduction can be challenging and often requires specific catalysts and conditions. chemrxiv.org

Commonly used catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and various iridium complexes. researchgate.netasianpubs.orgchemrxiv.org The reaction is often performed under pressure and may require acidic conditions to protonate the pyridine, forming a pyridinium (B92312) ion which is more susceptible to reduction. researchgate.net Electrocatalytic hydrogenation has also emerged as a method that can be performed at ambient temperature and pressure. nih.gov

Table 2: Catalytic Systems for Pyridine Hydrogenation

Catalyst Hydrogen Source Conditions Reference
Platinum Oxide (PtO₂) H₂ gas (50-70 bar) Glacial acetic acid, room temperature asianpubs.org
Rhodium on Carbon (Rh/C) H₂ gas (5 atm) Water, 80 °C organic-chemistry.org
Iridium(III) Complex H₂ gas (50 bar) Trifluoroacetic acid, methanol, room temp. chemrxiv.org

This strategy would require the synthesis of N-(2,3-dichlorobenzoyl)pyridine or a related precursor, which would then be subjected to hydrogenation.

Converting a pyridine to a pyridinium salt by N-alkylation or N-acylation significantly lowers the energy barrier for reduction. dicp.ac.cn This makes the hydrogenation of pyridinium salts an effective route to piperidine derivatives. tandfonline.comtandfonline.com These salts can be reduced using various methods, including catalytic hydrogenation or chemical reducing agents. acs.org

Sodium borohydride (B1222165) (NaBH₄) is commonly used for the partial reduction of pyridinium salts to 1,2,5,6-tetrahydropyridines, which can be further reduced to piperidines. tandfonline.comtandfonline.com For complete reduction to piperidines, catalytic transfer hydrogenation is a powerful technique. For instance, using a formic acid/triethylamine (B128534) mixture as the hydrogen source with a rhodium catalyst can effectively reduce N-benzylpyridinium salts. dicp.ac.cn Asymmetric reduction of pyridinium salts has also been developed to produce chiral piperidines with high enantioselectivity. dicp.ac.cnacs.org

Table 3: Methods for Reduction of Pyridinium Salts

Substrate Reducing Agent/Catalyst Product Reference
3- or 4-substituted N-alkylpyridinium salts NaBH₄ in methanol 1,2,5,6-tetrahydropyridines tandfonline.comtandfonline.com
N-benzylpyridinium salts Formic acid/triethylamine, [RhCp*Cl₂]₂/KI Piperidine derivatives dicp.ac.cn

Piperidines can be synthesized by forming the ring from a linear precursor through intramolecular cyclization. nih.gov This approach requires a substrate that contains a nitrogen atom and a carbon chain with a reactive site, leading to the formation of a new C-N or C-C bond. nih.gov

Several methods fall under this category:

Reductive Amination: An intramolecular version can occur in amino-aldehydes, where the amine and aldehyde functionalities react to form a cyclic imine that is subsequently reduced. nih.gov

Electrophilic Cyclization: This involves the attack of the nitrogen nucleophile on an electrophilic carbon within the same molecule. nih.gov

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or 1,6-enynes can also yield the piperidine ring. nih.gov

Carboamination: The intramolecular carboamination of unactivated alkenes, promoted by reagents like copper(II) carboxylates, can form N-functionalized piperidines. nih.gov

These methods offer a high degree of control over the substitution pattern of the resulting piperidine ring. acs.org

Intermolecular reactions construct the piperidine ring by combining two or more separate components. nih.gov These methods are often convergent and allow for the rapid assembly of complex piperidine structures.

Key intermolecular strategies include:

[5+1] Annulations: This approach involves the reaction of a five-atom component with a one-atom component to close the six-membered ring. nih.gov

Aza-Diels-Alder Reaction: The reaction between a diene and an imine is a classic method for forming six-membered nitrogen heterocycles. tandfonline.com

Multi-component Reactions: Reactions like the vinylogous Mannich reaction can assemble multi-substituted piperidines from three or more starting materials in a single step, inspired by biosynthetic pathways. rsc.org

These strategies provide versatile entry points to the piperidine core, which can then be functionalized to yield the final target compound. nih.gov

Strategies for Piperidine Ring Construction

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically producing secondary or tertiary amines from carbonyl compounds and primary or secondary amines, respectively. wikipedia.orgharvard.edu The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine. wikipedia.org While not a direct method for synthesizing the amide this compound, reductive amination serves as a crucial strategy for preparing substituted piperidine precursors, which can subsequently be acylated.

The general mechanism involves two key steps:

Imine/Iminium Ion Formation : A carbonyl compound (aldehyde or ketone) reacts with an amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an iminium ion (from secondary amines like piperidine). wikipedia.orgpearson.com

Reduction : The intermediate is reduced to an amine. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu

Common reducing agents used in this process are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. harvard.educommonorganicchemistry.com Sodium triacetoxyborohydride is particularly effective and widely used due to its high selectivity and tolerance for various functional groups. harvard.edu For instance, N-benzylpiperidine can be synthesized from benzaldehyde (B42025) and piperidine via this method. pearson.com This highlights how a substituted piperidine could be formed and then used in a subsequent step to produce a more complex final product.

Reagent ClassSpecific ReagentTypical SolventsKey Features
Borohydride ReagentsSodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE)High selectivity, mild conditions, moisture sensitive. commonorganicchemistry.com
Borohydride ReagentsSodium CyanoborohydrideMethanol (MeOH)Effective at controlled pH (6-7), but generates toxic cyanide byproducts. harvard.edu
Catalytic HydrogenationH₂/Catalyst (e.g., Pd, Pt, Ni)VariousGreen method, but can sometimes lead to over-alkylation. wikipedia.org

Introduction of 2,3-Dichlorophenyl Moiety

The most direct and conventional method for introducing the 2,3-dichlorophenyl moiety to form this compound is through the acylation of piperidine. This reaction involves an activated derivative of 2,3-dichlorobenzoic acid, most commonly 2,3-dichlorobenzoyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group to form the stable amide bond.

Alternative strategies for introducing the 2,3-dichlorophenyl group onto a nitrogen-containing ring have been developed for related compounds, such as 1-(2,3-dichlorophenyl)piperazine (B491241), a precursor in the synthesis of the neuroleptic drug aripiprazole. wikipedia.orgjocpr.com These methods can be adapted for amide synthesis and include:

Direct Condensation : Reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like xylene, often catalyzed by an acid such as p-toluenesulfonic acid. jocpr.comchemicalbook.com This method forms a C-N bond between the aromatic ring and the heterocyclic amine.

Copper-Catalyzed Cross-Coupling : A pathway involving the reaction of 1,2-dichloro-3-iodobenzene (B1582814) (derived from 2,3-dichloroaniline) with piperazine (B1678402) using a copper(I) iodide catalyst and proline as a ligand. buct.edu.cnresearchgate.net This Ullmann-type coupling represents a modern approach to forming the aryl-nitrogen bond.

While these methods are primarily used for creating aryl-piperazine linkages, the underlying principles of activating the aromatic moiety or the amine can be conceptually applied to the synthesis of the target amide under different conditions, for example, by using coupling agents that facilitate the reaction between 2,3-dichlorobenzoic acid and piperidine.

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and safer methods for amide bond formation.

Organophotocatalyzed Transformations

Organophotocatalysis has emerged as a powerful green chemistry tool, enabling chemical transformations under mild conditions using visible light. nih.gov For amide synthesis, organophotoredox catalysis can facilitate the coupling of alcohols and amines through an aerobic oxidation process. nih.gov In this approach, a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), absorbs visible light and initiates a single-electron transfer cascade. nih.gov This process can generate an aldehyde in situ from an alcohol, which then reacts with an amine to form a hemiaminal intermediate. Subsequent photocatalytic oxidation of the hemiaminal yields the final amide product. nih.gov This strategy avoids the need for pre-activating carboxylic acids or using harsh reagents, representing a significant advancement in sustainable amide synthesis. rsc.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a well-established technique that significantly accelerates reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. jocpr.comtsijournals.com The use of microwave irradiation for the synthesis of this compound or related amides can dramatically reduce reaction times from hours to minutes. jocpr.commdpi.com This efficiency is due to the direct and rapid heating of the solvent and reactants by the microwave energy. researchgate.net The synthesis of neuroleptic drug intermediates, such as 1-(2,3-dichlorophenyl)-piperazine hydrochloride, has been successfully optimized using microwave irradiation, demonstrating the utility of this technology in preparing compounds with a dichlorophenyl-heterocycle motif. jocpr.com

MethodReaction TimeYieldPurity
Conventional Heating20 hours81-82%Standard
Microwave Irradiation≤ 2 minutes>92%High

Data based on the synthesis of the related intermediate 1-(2,3-dichlorophenyl)-piperazine hydrochloride. jocpr.com

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green alternatives to volatile organic solvents. eurekaselect.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them excellent media for chemical reactions. researchgate.net In amide synthesis, ionic liquids can function as both the solvent and catalyst. researchgate.net For instance, Brønsted acidic ionic liquids have been shown to efficiently catalyze the direct amidation of carboxylic acids with amines, often without the need for additional solvents. researchgate.net A key advantage of this methodology is the potential for catalyst and solvent recycling, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

Continuous Flow Chemistry Applications

Continuous flow chemistry has revolutionized chemical synthesis by moving from traditional batch processing to continuous, automated systems. rsc.org This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. researchgate.netresearchgate.net The synthesis of amides is particularly well-suited for continuous flow systems. thieme-connect.de Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need to isolate and purify intermediates. acs.org This approach not only improves efficiency and yield but also allows for the safe handling of hazardous reagents by generating and consuming them in situ within a confined reactor system. rsc.org

Chemodivergent Synthetic Pathways

Chemodivergent synthesis refers to the ability of a single substrate to react through different pathways to form structurally distinct products by strategically modifying reaction conditions, catalysts, or reagents. While specific chemodivergent syntheses starting from a common precursor to yield this compound versus a completely different scaffold are not extensively documented, the principles can be illustrated through related heterocyclic syntheses.

A key example of such divergence is seen in the cyclization of amino-alkenes. The pathway of these reactions can be highly sensitive to reaction conditions, leading to different ring sizes. For instance, certain cyclization reactions of acyclic precursors can be directed to form either piperidines (via a 6-endo-trig pathway) or pyrrolidines (via a 5-exo-trig pathway). nih.gov The choice of solvent has been shown to be a critical factor in determining the outcome of such reactions; a switch from acetonitrile (B52724) to methanol, for example, can completely alter the product distribution from a piperidine derivative to an azobicyclic system. nih.gov This highlights a powerful strategy where, from a common intermediate, divergent reaction pathways can be accessed to create diverse molecular architectures.

In the context of this compound, one could envision a scenario where an advanced intermediate, poised for both amide bond formation and an alternative intramolecular reaction, could be diverted. For example, a precursor containing both the 2,3-dichlorobenzoyl moiety and a latent piperidine precursor could theoretically be directed towards the target amide under standard coupling conditions or towards a different fused heterocyclic system under catalytic conditions that favor an alternative cyclization.

Control of Stereochemistry and Regioselectivity in Synthesis

Stereochemistry

The target molecule, this compound, is achiral as neither the dichlorophenyl group nor the unsubstituted piperidine ring possesses a stereocenter. Therefore, the direct synthesis from 2,3-dichlorobenzoic acid and piperidine does not require stereochemical control.

However, the principles of stereocontrol are paramount when synthesizing chiral derivatives, for instance, by using a substituted piperidine ring. The development of stereoselective methods for preparing chiral piperidines is a significant area of research. sci-hub.se Major strategies include:

Asymmetric Catalysis : Chiral catalysts can induce enantioselectivity in the formation of the piperidine ring. For example, Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate has been used to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which are then reduced to the corresponding chiral piperidines. nih.govacs.org Similarly, copper-catalyzed asymmetric cyclizations have been developed for the enantioselective synthesis of 2,3-disubstituted piperidines. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in domino reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which are precursors to chiral piperidine alkaloids. researchgate.net

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from nature. For example, chiral piperazines have been synthesized in multiple steps starting from S-phenylalanine. clockss.org

Table 1: Strategies for Stereocontrolled Synthesis of Piperidine Derivatives
StrategyDescriptionExample ApplicationReference
Asymmetric CatalysisA chiral catalyst creates a chiral environment, favoring the formation of one enantiomer or diastereomer over another.Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine derivative to form enantioenriched 3-substituted tetrahydropyridines. nih.govacs.org
Chiral AuxiliariesA recoverable chiral molecule is covalently bonded to the substrate to guide a stereoselective transformation.Use of a carbohydrate-derived auxiliary (D-arabinopyranosylamine) to direct a domino Mannich–Michael reaction for diastereoselective piperidinone synthesis. researchgate.net
Chiral Pool SynthesisIncorporation of a readily available, inexpensive enantiopure substance (e.g., amino acid, sugar) as a building block.Multi-step synthesis of a chiral piperazine starting from the natural amino acid S-phenylalanine. clockss.org

Regioselectivity

Regioselectivity concerns the control of reactivity at different positions within a molecule. In the direct acylation of piperidine with an activated 2,3-dichlorobenzoic acid derivative, this is not a factor, as the single secondary amine is the only reactive site.

However, regioselectivity becomes a critical consideration in two main scenarios:

Synthesis of Piperidine Precursors : When constructing the piperidine ring itself, regiocontrol is often essential. For example, the addition of Grignard reagents to substituted pyridine-N-oxides can be controlled to achieve selective C2-alkylation, leading to precursors for 2-substituted piperidines. acs.org

Acylation of Substituted Piperidines : If the piperidine ring contains other nucleophilic functional groups, such as a hydroxyl or an additional amine group, a competition between N-acylation and acylation at the other site (e.g., O-acylation) can occur. Achieving selective N-acylation would require careful choice of reaction conditions, such as pH control or the use of protecting groups for the more reactive site.

Synthetic Challenges and Optimization Strategies

The primary challenge in the synthesis of this compound lies in efficiently forming the amide bond between a sterically hindered carboxylic acid and a secondary amine. The presence of a chlorine atom at the ortho (C2) position of the phenyl ring presents steric hindrance around the carbonyl group, which can significantly slow down the rate of nucleophilic attack by the piperidine nitrogen. chimia.chchimia.ch

The standard approach to this synthesis is the condensation of 2,3-dichlorobenzoic acid and piperidine, which requires activation of the carboxylic acid. Optimization involves the careful selection of coupling reagents, bases, solvents, and reaction temperatures to maximize yield and minimize side reactions.

Optimization of Amide Coupling Conditions:

A comparative analysis of common coupling conditions reveals significant differences in efficacy, particularly for challenging substrates. growingscience.comresearchgate.net

Coupling Reagents : Carbodiimide reagents like N,N′-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt), are common but can be inefficient for hindered couplings and produce urea (B33335) by-products that are difficult to remove. Modern uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often superior for sterically demanding couplings, leading to faster reactions and higher yields. growingscience.comresearchgate.net

Bases : A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling. N,N-Diisopropylethylamine (DIPEA) is a common choice. Additive bases like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly when forming the active ester intermediate. researchgate.net

Solvents : Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM) are typically used. The choice of solvent can influence reaction rates and solubility of reagents. researchgate.net

An alternative, often robust, method is a two-step process:

Conversion of 2,3-dichlorobenzoic acid to the more reactive 2,3-dichlorobenzoyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.com

Reaction of the resulting acyl chloride with piperidine, usually in the presence of a base such as triethylamine or pyridine to act as an acid scavenger for the HCl by-product.

Table 2: Comparison of Potential Reagent Systems for the Synthesis of this compound
MethodActivating/Coupling ReagentTypical Base/AdditiveSolventAdvantagesDisadvantagesReference
One-Pot CouplingHATUDIPEATHF or DMFHigh efficiency for hindered couplings, fast reaction times, clean conversion.Higher cost of reagent. growingscience.comresearchgate.net
One-Pot CouplingDCC / HOBtDMAP (catalytic)DCM or DMFInexpensive and widely used.Slow for hindered substrates, formation of difficult-to-remove DCU by-product. researchgate.net
Two-Step via Acyl ChlorideSOCl₂ or (COCl)₂Pyridine or TriethylamineDCM or THFHighly reactive intermediate, often drives reaction to completion. Good for scale-up.Requires an extra synthetic step; acyl chloride may be sensitive to moisture. growingscience.com

For industrial-scale synthesis, factors such as reagent cost, atom economy, safety, and the ease of purification become critical. While HATU may be excellent on a lab scale, the two-step acyl chloride method is often preferred for large-scale production due to lower costs and straightforward purification. researchgate.net

Mechanistic Investigations and Reaction Pathways of 1 2,3 Dichlorophenyl Carbonyl Piperidine

Fundamental Reaction Mechanisms

The reactivity of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is dictated by the interplay of its constituent functional groups: the dichlorophenyl ring, the amide carbonyl group, and the piperidine (B6355638) ring. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

Nucleophilic Attack Mechanisms

The central reaction mechanism for an amide like this compound is nucleophilic acyl substitution. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the cleavage of the carbon-nitrogen bond, releasing the piperidine moiety.

The reaction of benzoyl chloride with piperidine, a foundational reaction for forming such amides, proceeds via a nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the benzoyl chloride. chegg.comorgsyn.org This highlights the inherent reactivity of the piperidine nitrogen as a nucleophile and the carbonyl carbon as an electrophile.

Electron Transfer Processes

Electron transfer (ET) processes can initiate reactions in molecules with suitable redox potentials. While specific studies on this compound are lacking, related systems suggest that the dichlorophenyl group could participate in electron transfer reactions. Dichlorinated aromatic compounds can undergo reductive dehalogenation, a process that can be initiated by electron transfer.

Radical-Mediated Pathways

Radical reactions offer alternative pathways for the transformation of this compound. Homolytic cleavage of the C-Cl bonds on the aromatic ring could be initiated under photolytic or high-temperature conditions, leading to aryl radical intermediates. These highly reactive species could then participate in a variety of subsequent reactions, including hydrogen abstraction or addition to other molecules.

Acid-Catalyzed and Base-Catalyzed Reactions

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of piperidine lead to the formation of 2,3-dichlorobenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the piperidine anion (a poor leaving group) is typically facilitated by protonation from the solvent or another proton source, yielding 2,3-dichlorobenzoic acid and piperidine. The thermal decomposition of some amide compounds can begin at temperatures as low as 160 °C. researchgate.net

Degradation Pathways and Stability Studies

The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond, yielding 2,3-dichlorobenzoic acid and piperidine. This process can be accelerated by acidic or basic conditions and elevated temperatures. nih.govresearchgate.net

Biodegradation of the piperidine ring, as observed in studies with Mycobacterium aurum MO1, typically involves the initial cleavage of a C-N bond, leading to the formation of an amino acid intermediate. nih.govresearchgate.net This is followed by deamination and oxidation to a diacid, which can then be further metabolized. nih.govresearchgate.net

Photodegradation is another potential pathway. The dichlorophenyl moiety can absorb UV light, potentially leading to the homolytic cleavage of the C-Cl bonds and subsequent radical reactions. The decomposition of compounds like DDT is known to be influenced by sunlight. epa.gov

The thermal stability of amides can vary significantly depending on their structure. While some amides are stable at high temperatures, others can undergo decomposition. researchgate.netnih.gov The presence of impurities, such as metal salts, can significantly lower the decomposition temperature of chlorinated aromatic compounds. epa.gov

Reaction Kinetics and Thermodynamic Considerations

Quantitative data on the reaction kinetics and thermodynamics of this compound are not available. However, general principles can be applied.

The kinetics of nucleophilic acyl substitution are influenced by the nature of the nucleophile, the electrophilicity of the carbonyl carbon, and the stability of the leaving group. The electron-withdrawing chlorine atoms on the phenyl ring would be expected to increase the rate of nucleophilic attack compared to an unsubstituted benzoylpiperidine.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data for the structural and spectroscopic characterization of the specific compound this compound is not available. Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation.

To fulfill the request for an article focusing solely on this compound, specific data from experimental studies on this exact molecule is required. The conducted searches for this compound, including its CAS number (85393-78-2), did not yield published single-crystal X-ray diffraction data, detailed NMR and FT-IR spectral assignments, or UV-Vis absorption maxima.

General principles of the listed analytical techniques can be described, but applying them specifically to this compound without experimental data would not be scientifically rigorous and would violate the instruction to provide detailed research findings. For a scientifically accurate article, the following information would be necessary:

For Single Crystal X-ray Diffraction Analysis: Crystallographic data such as unit cell parameters, space group, bond lengths, bond angles, and torsion angles would be needed to discuss the molecular conformation. Information on intermolecular interactions like hydrogen bonds or π-stacking would be required to describe the solid-state packing.

For Nuclear Magnetic Resonance (NMR) Spectroscopy: Published ¹H and ¹³C NMR spectra would be necessary to provide a detailed analysis of chemical shifts, coupling constants, and signal multiplicities, which are crucial for confirming the molecular structure.

For Vibrational Spectroscopy (FT-IR): An experimental FT-IR spectrum is required to list and assign the characteristic vibrational frequencies for the functional groups present in the molecule, such as the carbonyl (C=O) stretching and aromatic C-Cl stretching.

For Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the compound would be needed to report the wavelength of maximum absorption (λmax) and discuss the electronic transitions responsible for these absorptions.

Without access to these specific experimental results for this compound, the generation of an article that is both detailed and scientifically accurate is not feasible.

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While specific experimental mass spectrometry data for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is not extensively available in public scientific literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of similar chemical structures, such as other N-acylpiperidines and chlorinated aromatic compounds.

Upon introduction into a mass spectrometer, typically using an ionization technique like Electron Ionization (EI), the this compound molecule is expected to form a molecular ion (M ⁺). Due to the presence of two chlorine atoms, this molecular ion peak would appear as a characteristic cluster of isotopic peaks (M, M+2, M+4) with relative intensities indicative of the isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the piperidine (B6355638) and dichlorophenyl rings.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This would result in the formation of a stable acylium ion. For this compound, this would be the 2,3-dichlorobenzoyl cation.

Piperidine Ring Fragmentation: The piperidine ring can undergo fragmentation through the loss of small neutral molecules. This can include the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

McLafferty Rearrangement: While less likely without a gamma-hydrogen on a longer alkyl chain, rearrangements are a possibility that could lead to more complex fragmentation patterns.

Dichlorophenyl Moiety Fragmentation: The dichlorophenyl group can undergo fragmentation, including the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl).

Based on these principles, a predicted mass spectrum would exhibit a molecular ion peak and several characteristic fragment ions. The table below outlines the predicted major fragment ions for this compound.

Predicted Mass Spectrometry Data for this compound

Predicted Fragment Ion Structure m/z (mass-to-charge ratio) Proposed Fragmentation Pathway
Molecular Ion [M]⁺[C₁₂H₁₃Cl₂NO]⁺257/259/261Intact molecule with one electron removed
Acylium Ion[C₇H₃Cl₂O]⁺173/175/177Cleavage of the C-N amide bond
Piperidine Cation[C₅H₁₀N]⁺84Cleavage of the C-N amide bond
Loss of Chlorine[C₁₂H₁₃ClNO]⁺222/224Loss of a chlorine radical from the molecular ion
Benzoyl Cation[C₇H₃O]⁺103Loss of both chlorine atoms from the acylium ion

It is important to note that the relative abundances of these ions would depend on the specific ionization energy and the type of mass spectrometer used. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of the molecular ion and its fragments, providing further confidence in the structural elucidation.

Computational Chemistry and Theoretical Modeling of 1 2,3 Dichlorophenyl Carbonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.

A theoretical HOMO-LUMO analysis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine would calculate the energies of these orbitals and their energy gap. A small HOMO-LUMO gap would suggest that the molecule is more reactive and polarizable. The spatial distribution of the HOMO and LUMO electron clouds would also be visualized to predict the sites most susceptible to electrophilic and nucleophilic attack. For instance, in many organic molecules, the HOMO is often localized on electron-rich aromatic systems or heteroatoms, while the LUMO is centered on electron-withdrawing groups.

Table 1: Hypothetical Data from Frontier Molecular Orbital Analysis This table illustrates the type of data that a HOMO-LUMO analysis would generate. The values are not based on actual experimental or computational results for this compound.

ParameterDescriptionTypical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5 to -8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1 to -3
Energy Gap (ΔE) ELUMO - EHOMO3 to 6

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations would place a 3D model of this compound into the active site of a specific biological target. The primary goal is to predict the preferred orientation of the molecule when it binds to the target, forming a stable complex. The simulation calculates a "docking score," which is an estimate of the binding affinity. A lower (more negative) docking score generally indicates a more favorable and stable interaction. For example, studies on similar dichlorophenyl-piperazine derivatives have used docking to predict their binding affinity to enzymes like PARP-1, yielding docking scores in the range of -6.5 to -7.5 kcal/mol. acs.org Such studies are crucial in drug discovery for identifying potential drug candidates.

Following the prediction of a binding mode, a detailed analysis of the non-covalent interactions between the ligand and the target protein is performed. This analysis is vital for understanding the structural basis of the binding affinity. For this compound, this would involve identifying:

Hydrogen Bonding: The carbonyl oxygen atom could act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues (like serine or tyrosine) in the protein's active site.

Pi-Stacking: The dichlorophenyl ring could engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model relevant to this compound, data from a set of structurally similar compounds with measured biological activities would be required.

The process involves calculating a range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. A mathematical model is then built to find the best correlation between these descriptors and the observed activity.

A 3D-QSAR model extends this by considering the three-dimensional fields (steric and electrostatic) of the molecules. The resulting model can be visualized as a 3D contour map, indicating regions where increasing or decreasing volume or altering electrostatic properties would likely enhance or diminish biological activity. This provides a powerful visual guide for designing new, more potent molecules. As no such study has been published for a series including this compound, no specific QSAR model can be presented.

Correlation of Molecular Descriptors with Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. analchemres.org In these studies, molecular descriptors—numerical values that encode different aspects of a molecule's structure—are correlated with experimental activity data. rjptonline.org For a molecule like this compound, a wide array of descriptors can be calculated to build predictive QSAR models.

These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: Calculated from the 3D structure of the molecule, these descriptors provide information about the spatial arrangement of atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these can include charges on atoms, bond orders, and frontier molecular orbital energies (HOMO-LUMO). nih.govresearchgate.net

In the context of this compound, these descriptors would be calculated for a series of analogous compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then employed to develop a QSAR model. analchemres.org For instance, studies on substituted benzamides have successfully used topological and molecular connectivity indices to model antimicrobial activity. nih.gov Similarly, for piperidine (B6355638) derivatives, QSAR models have been developed to predict cardiotoxicity. mdpi.com

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or desired properties. The predictive power of such models is often assessed by high cross-validated r-squared values, indicating a reliable correlation. nih.gov

Table 1: Examples of Molecular Descriptors and Their Potential Relevance for this compound

Descriptor ClassExample DescriptorPotential Information Encoded
Topological Molecular Connectivity Index (χ)Branching and complexity of the molecular skeleton.
Geometrical Molecular Surface AreaThe overall size of the molecule and potential for interaction.
Electronic Dipole MomentThe polarity of the molecule, which can influence solubility and receptor binding.
Quantum-Chemical HOMO/LUMO Energy GapChemical reactivity and stability of the molecule. nih.govresearchgate.net

Topological and Energy Framework Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density of a molecule to partition it into atomic basins. frontiersin.org This approach allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points, known as bond critical points (BCPs).

For this compound, a QTAIM analysis could reveal detailed information about its intramolecular interactions. For example, it could characterize the strength and nature of the amide bond between the piperidine ring and the carbonyl group. Furthermore, it could identify and quantify weaker intramolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to the molecule's preferred conformation. frontiersin.org

The stability of certain conformations can be attributed to the presence of intramolecular hydrogen bonds, which can be identified and characterized by QTAIM. frontiersin.org The analysis of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs provides a quantitative measure of the interaction strength and type (covalent vs. non-covalent).

Table 2: Interpreting QTAIM Parameters at Bond Critical Points (BCPs)

ParameterInterpretation
Electron Density (ρ) Higher values indicate a stronger bond or interaction.
Laplacian of Electron Density (∇²ρ) Negative values are characteristic of covalent bonds, while positive values suggest non-covalent interactions.
Total Energy Density (H(r)) Negative values indicate a stabilizing interaction.

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, non-covalent interactions in molecules and molecular complexes. nih.gov It is based on the electron density and its derivatives, providing a graphical representation of interaction regions.

In the case of this compound, an NCI analysis would be particularly useful for understanding how the molecule might interact with a biological target, such as a receptor or enzyme. The analysis generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. These visualizations are color-coded to indicate the strength and nature of the interactions.

For instance, the dichlorophenyl and piperidine rings could engage in various non-covalent interactions that are crucial for molecular recognition. The NCI index can reveal the spatial arrangement and relative importance of these interactions, which is valuable information for understanding the structure-activity relationships of this compound and its analogs. Studies on other complex organic molecules have demonstrated the utility of such analyses in understanding crystal packing and polymorphism, where weak interactions play a dominant role. nih.gov

Structural Modifications and Derivatization Strategies

Synthesis of Analogues with Varied Dichlorophenyl Moieties

The synthesis of analogues by modifying the dichlorophenyl ring is a key strategy to probe the influence of aromatic substitution on biological activity. This can be achieved by reacting piperidine (B6355638) with a variety of substituted benzoyl chlorides. The nature, position, and number of substituents on the phenyl ring can significantly impact the compound's electronic and steric properties.

Key modifications include:

Isomeric Substitution : Replacing the 2,3-dichloro substitution pattern with other isomers such as 2,4-dichloro, 3,4-dichloro, 2,5-dichloro, 2,6-dichloro, or 3,5-dichlorophenyl moieties. This helps in understanding the spatial requirements of the binding pocket.

Varying Halogen Substituents : Replacing one or both chlorine atoms with other halogens like fluorine, bromine, or iodine to modulate lipophilicity and electronic effects. For instance, fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

Introduction of Other Functional Groups : Incorporating electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) at different positions of the phenyl ring. These modifications can alter the molecule's interaction with biological targets and its pharmacokinetic profile.

The general synthesis for these analogues involves the acylation of piperidine with the corresponding substituted benzoyl chloride in the presence of a base, as depicted in the following reaction scheme.

General Synthesis of N-Aroylpiperidine Analogues

Reactant 1 Reactant 2 Base Solvent Product

Studies on related N-aroylpiperidine series have demonstrated that variations in the aromatic ring substitution can lead to significant changes in biological activity. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), different N-aroyl and N-alkylaroyl groups were introduced to evaluate their inhibitory activity toward 5α-reductase isozymes.

Exploration of Substituents on the Piperidine Ring

Introducing substituents on the piperidine ring is another critical derivatization strategy. This allows for the exploration of new interaction points with target proteins and can influence the molecule's conformation and physicochemical properties. Substituents can be introduced at the 2, 3, or 4-positions of the piperidine ring.

Synthetic approaches for these modifications include:

Using Substituted Piperidine Precursors : The most straightforward method is to start with a commercially available or synthetically prepared substituted piperidine and react it with 2,3-dichlorobenzoyl chloride. A wide range of 2-, 3-, and 4-substituted piperidines (e.g., with methyl, hydroxyl, amino, or carboxyl groups) can be utilized.

Functionalization of the Piperidine Ring : For more complex derivatives, a pre-formed N-aroylpiperidine can be functionalized. For instance, N-protected piperidin-4-one can be acylated with 2,3-dichlorobenzoyl chloride, followed by reactions at the 4-position ketone to introduce various substituents. Subsequent deprotection and further modifications can yield a diverse library of compounds.

Research on other piperidine derivatives has shown the importance of substitution on this ring. For instance, the synthesis of piperidine-appended benzophenone (B1666685) analogs has been achieved through multi-step reactions involving substituted piperidines. researchgate.net Similarly, the development of N-substituted piperidine analogs as anti-Alzheimer's agents has involved modifications on the piperidine ring to optimize interactions with cholinesterases. ajchem-a.com

Bioisosteric Replacements of the Carbonyl Group

The amide bond, including the carbonyl group of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine, is susceptible to enzymatic hydrolysis in vivo. Replacing the carbonyl group with a bioisostere can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and potentially altered biological activity. nih.govresearchgate.netnih.gov Bioisosterism is a widely used strategy in drug design to modify a lead compound while retaining its desired biological activity. nih.govexlibrisgroup.comacs.org

Common bioisosteric replacements for the amide carbonyl group include:

Heterocyclic Rings : Five-membered aromatic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and tetrazoles are frequently used as amide bond mimics. nih.gov These heterocycles can reproduce the hydrogen bonding capabilities and steric profile of the amide group while being more resistant to hydrolysis. nih.gov

Thioamides : Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic properties and hydrogen-bonding capacity of the linker.

Trifluoroethylamine : The trifluoroethylamine group can act as a metabolically stable, non-hydrolyzable mimic of the amide bond.

Olefins : A carbon-carbon double bond (alkene) can be used to replace the amide group, providing a rigid and stable linker between the aromatic and piperidine rings.

The choice of a suitable bioisostere depends on the specific requirements of the biological target and the desired physicochemical properties of the final compound. nih.gov The following table summarizes some common amide bioisosteres. nih.gov

Common Amide Bioisosteres

Bioisostere Key Features
1,2,3-Triazole Stable, maintains H-bonding potential, synthetically accessible via "click chemistry". nih.gov
1,2,4-Oxadiazole Improves metabolic stability, membrane permeability, and bioavailability. nih.gov
1,3,4-Oxadiazole Similar properties to the 1,2,4-isomer, often used as an amide replacement. nih.gov
Tetrazole Can act as a non-classical bioisostere for a carboxylic acid or amide.
Thioamide Alters H-bonding properties (weaker H-bond acceptor, stronger H-bond donor). nih.gov

Synthesis of Spiropiperidine Derivatives

Spiropiperidines are a class of compounds where the piperidine ring is part of a spirocyclic system. This structural motif introduces three-dimensionality and conformational rigidity, which can be advantageous for binding to biological targets. rsc.orgbepls.com The synthesis of spiropiperidine derivatives from a 1-aroylpiperidine precursor would typically involve a multi-step sequence starting from a related piperidinone.

A plausible synthetic route could start from 1-(2,3-dichlorobenzoyl)-4-piperidone. This key intermediate can be synthesized by the acylation of 4-piperidone (B1582916) hydrochloride monohydrate. From this intermediate, various synthetic strategies can be employed to construct the spirocyclic system.

One common approach is the use of intramolecular cyclization reactions. For example, the piperidinone can undergo reactions to introduce a side chain at the 4-position, which can then cyclize back onto the piperidine ring or an adjacent atom. Another strategy involves the reaction of the piperidinone with a bifunctional reagent that forms the second ring of the spiro system.

The synthesis of N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues has been reported using 1-benzoyl-4-piperidinone as a starting material, showcasing the utility of N-acyl-4-piperidinones in constructing spirocyclic systems. nih.gov

Synthesis of Piperidinone Derivatives

Piperidinone derivatives, containing a ketone group within the piperidine ring, are valuable synthetic intermediates and can also possess biological activity themselves. The synthesis of piperidinone derivatives related to this compound can be envisioned through several routes.

Starting from a Piperidinone : The most direct approach is to acylate a pre-existing piperidinone ring. For example, 2-piperidone, 3-piperidone, or 4-piperidone can be reacted with 2,3-dichlorobenzoyl chloride to yield the corresponding N-(2,3-dichlorobenzoyl)piperidinone.

Oxidation of a Piperidine Ring : It may be possible to selectively oxidize a pre-formed this compound at one of the ring carbons to introduce a carbonyl group. This would likely require specific directing groups or catalysts to achieve regioselectivity.

Cyclization Reactions : Intramolecular cyclization of an appropriately substituted acyclic precursor can also lead to the formation of a piperidinone ring that is already N-acylated. For example, an iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of piperidinones. nih.gov

The synthesis of novel piperidine derivatives, including those with a piperidinone scaffold, is an active area of research for various therapeutic applications. acs.org

Applications in Chemical Research

Role as a Synthetic Intermediate and Building Block

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry and organic synthesis, serving as a foundational scaffold for drug development. nih.govarizona.edu As such, 1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be conceptually viewed as a valuable synthetic intermediate or building block. The structure combines a robust heterocyclic core with a functionalized aromatic ring, offering multiple avenues for further chemical modification.

The synthesis of N-acylpiperidines, such as the analogous N-benzoylpiperidine, is typically straightforward, often involving the reaction of piperidine with a suitable acyl chloride (e.g., 2,3-dichlorobenzoyl chloride) in the presence of a base. ontosight.ai This amide bond is generally stable but can be cleaved under harsh hydrolytic conditions, regenerating the parent piperidine and carboxylic acid. ontosight.ai

As a building block, the compound offers several reactive sites for elaboration:

The Piperidine Ring: The C-H bonds on the piperidine ring can be functionalized through various modern synthetic methods, such as late-stage functionalization, to introduce additional substituents.

The Aromatic Ring: The dichlorophenyl group can undergo further substitution reactions, such as nitration or Friedel-Crafts reactions, although the existing chlorine atoms are deactivating. More commonly, it could participate in cross-coupling reactions if one of the chlorine atoms is replaced with a more reactive halogen like bromine or iodine, or converted to a boronic acid derivative.

The primary utility of this compound would likely be as a pre-functionalized fragment in a larger synthesis, where the (2,3-dichlorophenyl)carbonyl moiety imparts specific conformational constraints or electronic properties to the final target molecule. nih.gov Piperidine derivatives are fundamental to the synthesis of a wide array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. arizona.edunbinno.com

Table 1: Potential Synthetic Transformations for this compound
Reaction TypePotential ReagentsTarget Functional GroupExpected Outcome
Aromatic NitrationHNO₃, H₂SO₄Dichlorophenyl RingIntroduction of a nitro (-NO₂) group
C-H Activation/FunctionalizationTransition metal catalysts (e.g., Pd, Rh, Ir)Piperidine Ring C-H bondsIntroduction of new C-C or C-heteroatom bonds
Amide ReductionStrong reducing agents (e.g., LiAlH₄)Carbonyl GroupConversion to 1-[(2,3-dichlorophenyl)methyl]piperidine
Ortho-lithiationStrong base (e.g., n-BuLi)Dichlorophenyl RingIntroduction of a functional group at the C6 position

Ligand Design and Coordination Chemistry

In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The nitrogen atom of a simple piperidine ring possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers. However, in this compound, the nitrogen atom is part of an amide functional group. Due to resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen, the nitrogen atom in an amide is significantly less basic and, therefore, a much weaker ligand than the nitrogen in an amine.

While direct coordination through the nitrogen atom is unlikely, the carbonyl oxygen possesses lone pairs and could act as a coordination site for a Lewis acidic metal center. Furthermore, the molecule could be modified to create multidentate ligands. For instance, functional groups containing donor atoms (N, O, S, P) could be introduced onto the piperidine or phenyl rings, creating a chelating ligand where the this compound structure serves as a scaffold. The steric bulk and electronic properties of the dichlorophenyl group would influence the geometry and stability of the resulting metal complexes. rsc.orgrsc.org

The study of such coordination complexes is relevant for catalysis, materials science, and the development of metal-based therapeutic agents.

Catalysis and Organocatalysis Research

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Piperidine itself is a classic organocatalyst, frequently employed as a base to catalyze reactions like the Knoevenagel condensation, Michael addition, and the formation of enamines. researchgate.netresearchgate.net Its catalytic activity stems from the basicity and nucleophilicity of the secondary amine nitrogen.

The acylation of the nitrogen atom in this compound fundamentally alters its catalytic potential in this context. The resonance effect of the carbonyl group drastically reduces the basicity of the nitrogen, making it incapable of acting as a Brønsted base catalyst in the same manner as piperidine. ontosight.ai

However, the molecule could serve as a precursor to more complex chiral catalysts. For example, if chiral centers were introduced on the piperidine ring, the resulting scaffold could be used in asymmetric catalysis. The amide bond provides a conformationally restricted backbone, which can be advantageous in creating a well-defined chiral environment around a catalytic site. nih.gov Research in this area would involve using the compound as a structural platform rather than as a direct catalyst itself. rsc.orgacs.orgacs.org

Integration into Advanced Materials and Polymers

The structural rigidity and defined stereochemistry offered by heterocyclic and aromatic compounds make them attractive components for advanced materials and polymers. This compound could potentially be incorporated into polymer chains to impart specific properties.

To be used as a monomer, the molecule would need to be further functionalized with at least two reactive groups. For example, introducing carboxylic acid or amine functionalities onto the phenyl or piperidine rings would allow it to be used in the synthesis of polyamides or polyesters.

Potential contributions of this monomer unit to a polymer's properties could include:

Thermal Stability: The aromatic dichlorophenyl group could enhance the thermal stability of the resulting polymer.

Solubility: The N-acylpiperidine unit might improve solubility in organic solvents compared to more rigid, fully aromatic polymers.

Flame Retardancy: The presence of chlorine atoms could confer a degree of flame retardancy to the material.

Research in this area would focus on the synthesis of difunctionalized derivatives of the parent compound and their subsequent polymerization, followed by characterization of the resulting material's thermal, mechanical, and chemical properties.

Research on Enzyme Inhibition Mechanisms (Conceptual and Methodological Aspects)

The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent and selective drug molecules targeting a variety of biological receptors and enzymes. nih.govthieme-connect.comresearchgate.net The dichlorophenyl motif is also common in drug discovery, often used to enhance binding affinity through hydrophobic and halogen-bonding interactions. Therefore, it is conceivable that this compound or its derivatives could be investigated as potential enzyme inhibitors. acs.org

The process of investigating a compound as an enzyme inhibitor involves a detailed study of its effects on the enzyme's kinetics. 182.160.97researchgate.netslideshare.net The primary goal is to determine the mechanism of inhibition, which typically falls into one of several categories.

Competitive inhibition occurs when an inhibitor molecule structurally resembles the substrate and binds reversibly to the enzyme's active site, thereby competing with the substrate. libretexts.orgwikipedia.org

Conceptual Basis: For this compound to act as a competitive inhibitor, its shape and electronic properties would need to mimic those of the natural substrate of a target enzyme. The enzyme would be unable to convert the bound inhibitor into a product.

Methodological Approach: To test for competitive inhibition, enzyme activity would be measured at various substrate concentrations in the absence and presence of fixed concentrations of the inhibitor. numberanalytics.com The data are often analyzed using a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate concentration]). In classic competitive inhibition, the lines will intersect on the y-axis, indicating that the maximum reaction velocity (Vmax) is unchanged, but the apparent Michaelis constant (Km) is increased. wikipedia.orgnumberanalytics.com This is because the inhibition can be overcome by sufficiently high concentrations of the substrate. libretexts.org

Non-competitive and mixed-type inhibition occur when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.org

Conceptual Basis:

Pure Non-Competitive Inhibition: The inhibitor binds to the enzyme and the enzyme-substrate complex with equal affinity. nih.gov It reduces the concentration of functional enzyme, thereby lowering Vmax, but does not affect substrate binding, so Km remains unchanged. acs.org

Mixed-Type Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. wikipedia.orgnumberanalytics.com This type of inhibition alters both Vmax and Km. wikipedia.org

Methodological Approach: The experimental setup is similar to that for competitive inhibition studies. Kinetic data is collected at varying substrate and inhibitor concentrations. lse.ac.ukembrapa.brresearchgate.net The analysis of the Lineweaver-Burk plot distinguishes these mechanisms. For mixed inhibition, the lines will intersect to the left of the y-axis, but not on the x-axis. nih.gov For pure non-competitive inhibition (a special case of mixed inhibition), the lines will intersect on the x-axis. nih.govquora.com The inhibition constants, Ki (for binding to the free enzyme) and Ki' (for binding to the enzyme-substrate complex), can be determined from these plots. researchgate.netnewton.ac.uk

Table 2: Interpreting Enzyme Inhibition Mechanisms from Kinetic Data
Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-Competitive DecreasesUnchangedLines intersect on the x-axis.
Mixed-Type DecreasesIncreases or DecreasesLines intersect at a point to the left of the y-axis.
Uncompetitive DecreasesDecreasesLines are parallel.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(2,3-Dichlorophenyl)carbonyl]piperidine, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via acylation of piperidine with 2,3-dichlorobenzoyl chloride under anhydrous conditions. Key steps include:

  • Reaction Optimization : Use of triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Purity Validation : HPLC (≥95% purity) with UV detection at 254 nm, complemented by 1^1H/13^13C NMR for structural confirmation (e.g., carbonyl resonance at ~170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign the piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–7.8 ppm) from the dichlorophenyl group .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 284.0) confirms molecular weight .
  • IR Spectroscopy : Detect the carbonyl stretch (~1650–1680 cm1^{-1}) to verify acylation .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carbonyl group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity in piperidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 2,3-dichlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess changes in receptor binding. For example:
  • 2-Nitrophenyl analogs show reduced activity due to steric hindrance .
  • 3,4-Dichlorophenyl analogs exhibit enhanced metabolic stability in hepatic microsomal assays .
  • Crystallographic Analysis : X-ray diffraction (e.g., C=O bond length 1.21 Å) reveals conformational rigidity critical for target interaction .

Q. How can contradictions in bioactivity data between similar derivatives be resolved?

  • Methodological Answer :

  • Comparative Pharmacokinetics : Conduct parallel assays for solubility (logP ~2.8) and plasma protein binding (≥90% for 1-[(2,3-DCP)piperidine]) to identify outliers .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KdK_d = 120 nM for σ-1 receptors) .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., residual solvents in NMR spectra) .

Q. What computational approaches predict the compound’s interaction with neurological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to NMDA receptors (PDB ID: 6W4K) using AutoDock Vina. The dichlorophenyl group forms hydrophobic contacts with Leu184 and Tyr109 .
  • MD Simulations : Run 100-ns trajectories to assess stability of the piperidine ring in the receptor’s hydrophobic pocket .

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